3-(3-Ethylthiophen-2-yl)pyrrolidine
Beschreibung
3-(3-Ethylthiophen-2-yl)pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring substituted at the 3-position with a 3-ethylthiophen-2-yl group. Its structure combines a five-membered saturated amine ring (pyrrolidine) with a thiophene moiety, which is modified by an ethyl group at the 3-position.
Eigenschaften
Molekularformel |
C10H15NS |
|---|---|
Molekulargewicht |
181.30 g/mol |
IUPAC-Name |
3-(3-ethylthiophen-2-yl)pyrrolidine |
InChI |
InChI=1S/C10H15NS/c1-2-8-4-6-12-10(8)9-3-5-11-7-9/h4,6,9,11H,2-3,5,7H2,1H3 |
InChI-Schlüssel |
NANKQKGIHCLEIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(SC=C1)C2CCNC2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethylthiophen-2-yl)pyrrolidine typically involves the formation of the pyrrolidine ring followed by the introduction of the ethylthiophene group. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-ethylthiophene-2-carbaldehyde with a suitable amine can lead to the formation of the desired pyrrolidine derivative .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and optimized reaction conditions to achieve efficient production. The use of continuous flow reactors and other advanced technologies can further enhance the scalability and efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Ethylthiophen-2-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethylthiophene group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ethylthiophene moiety .
Wissenschaftliche Forschungsanwendungen
3-(3-Ethylthiophen-2-yl)pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological processes and as a potential lead compound in drug discovery.
Medicine: It may exhibit pharmacological activities that make it a candidate for therapeutic development.
Wirkmechanismus
The mechanism of action of 3-(3-Ethylthiophen-2-yl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-diones
Structural Differences :
Pharmacological Activity :
- The absence of dione groups in the target compound may alter its bioactivity profile .
Pyridine-Based Pyrrolidine Derivatives
Examples from the Catalog of Pyridine Compounds (2017) highlight structurally distinct analogs:
Key Observations :
- Heterocycle Influence : Pyridine derivatives often exhibit distinct electronic and steric properties compared to thiophene analogs, affecting solubility, bioavailability, and target binding.
- Substituent Complexity : Bulky groups (e.g., silyl ethers) or halogens (e.g., iodine) in pyridine derivatives may enhance stability or modulate reactivity but reduce synthetic accessibility compared to the simpler ethyl-thiophene substituent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
